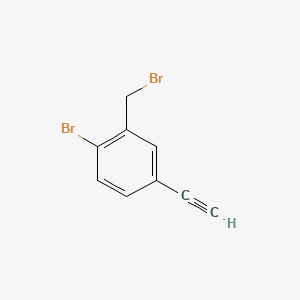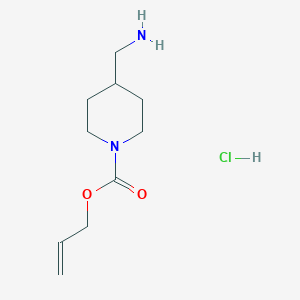
2-Hydrazinyl-6-(trifluoromethoxy)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydrazinyl-6-(trifluoromethoxy)pyridine is a chemical compound characterized by the presence of a hydrazinyl group and a trifluoromethoxy group attached to a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydrazinyl-6-(trifluoromethoxy)pyridine typically involves the reaction of 2-chloro-6-(trifluoromethoxy)pyridine with hydrazine hydrate. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the starting material to the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized to maximize yield and purity. The product is typically purified by recrystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-Hydrazinyl-6-(trifluoromethoxy)pyridine undergoes various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The compound can be reduced to form hydrazones or other reduced derivatives.
Substitution: The pyridine ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydrazinyl group can yield azo compounds, while substitution reactions can introduce various functional groups onto the pyridine ring.
Aplicaciones Científicas De Investigación
2-Hydrazinyl-6-(trifluoromethoxy)pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: It is used in the development of agrochemicals and other industrial products due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of 2-Hydrazinyl-6-(trifluoromethoxy)pyridine involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modification of their function. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Hydrazinyl-4-(trifluoromethoxy)pyridine
- 2-Hydrazinyl-6-(trifluoromethyl)pyridine
- 2-Hydrazinyl-6-(methoxy)pyridine
Uniqueness
2-Hydrazinyl-6-(trifluoromethoxy)pyridine is unique due to the presence of both hydrazinyl and trifluoromethoxy groups on the pyridine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications. The trifluoromethoxy group, in particular, enhances the compound’s stability and reactivity compared to similar compounds with different substituents.
Propiedades
Fórmula molecular |
C6H6F3N3O |
|---|---|
Peso molecular |
193.13 g/mol |
Nombre IUPAC |
[6-(trifluoromethoxy)pyridin-2-yl]hydrazine |
InChI |
InChI=1S/C6H6F3N3O/c7-6(8,9)13-5-3-1-2-4(11-5)12-10/h1-3H,10H2,(H,11,12) |
Clave InChI |
AGYGSDSQYLSOJM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC(=C1)OC(F)(F)F)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethyl 3-[4-Fluoro-2-(trifluoromethyl)phenyl]-3-hydroxypropanoate](/img/structure/B15332124.png)
![4-[4-(3-Chlorophenoxy)-3-hydroxybut-1-enyl]-5-hydroxy-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one](/img/structure/B15332126.png)


![[Ru(bpy)2(4-([2,2'-bipyridin]-4-yl)butanoic acid)]Cl2](/img/structure/B15332133.png)
![2-(2,4-Difluorophenyl)-5-methylimidazo[1,2-a]pyridine](/img/structure/B15332146.png)

![2-[(4-Chloro-2-pyridyl)methyl]isoindoline-1,3-dione](/img/structure/B15332164.png)
![8-Chloro-2-(2-chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B15332172.png)



